

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid chemical properties

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Compound of Interest

	2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Compound Name:	2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Cat. No.:	B098544

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An In-Depth Technical Guide to **2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid**: Properties, Synthesis, and Applications

Foreword

This technical guide offers a comprehensive exploration of **2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to provide researchers, scientists, and professionals in the pharmaceutical industry with a detailed understanding of its core chemical properties, synthesis, and potential applications. This document moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior and experimental methodologies, thereby providing actionable insights for laboratory applications.

Core Molecular Profile and Structure

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including several established drugs. The specific arrangement of the methyl, oxo, and carboxylic acid groups on this dihydropyrimidine core imparts a unique combination of chemical reactivity and potential for biological interactions.

1.1. Nomenclature and Identifiers

- IUPAC Name: 2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid[1]
- Synonyms: 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid, 2-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid[1]
- CAS Number: 18529-69-6[1]
- Molecular Formula: C₆H₆N₂O₃[1]
- Molecular Weight: 154.12 g/mol [1]

Caption: 2D structure of **2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid**.

1.2. Tautomerism: A Critical Property

A crucial aspect of the chemistry of **2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid** is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and this equilibrium can be influenced by factors such as solvent and pH.[2][3][4][5] The primary tautomeric equilibria for this molecule involve keto-enol and amide-imidic acid forms.

- Keto-Enol Tautomerism: The 6-oxo group can tautomerize to a hydroxyl group (enol form), resulting in 2-methyl-6-hydroxy-pyrimidine-5-carboxylic acid. This enol form introduces an aromatic pyrimidine ring, which can be a significant stabilizing factor.[3]
- Amide-Imidic Acid Tautomerism: The N-C=O system within the ring can also exhibit tautomerism, though the amide form is generally more stable.

The presence of these tautomers is critical as it dictates the molecule's hydrogen bonding capabilities, acidity, and how it interacts with biological targets like enzyme active sites.[6]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in research and development.

2.1. Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	154.12 g/mol	PubChem[1]
XLogP3-AA	-0.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Topological Polar Surface Area	78.8 Å ²	PubChem[1]

2.2. Spectroscopic Data Interpretation

While specific spectra for the title compound are not readily available in the provided search results, we can predict the characteristic signals based on its structure and data from closely related analogues.[7][8][9]

- ¹H NMR:
 - A singlet for the methyl protons (CH₃) typically appears in the upfield region.
 - A downfield singlet or broad singlet corresponding to the proton on the pyrimidine ring.
 - Broad signals for the N-H protons of the dihydropyrimidine ring and the O-H proton of the carboxylic acid, which are exchangeable with D₂O.
- ¹³C NMR:
 - Signals for the two carbonyl carbons (C=O from the oxo group and the carboxylic acid) would be expected in the downfield region (e.g., >160 ppm).
 - Signals for the sp² hybridized carbons of the pyrimidine ring.

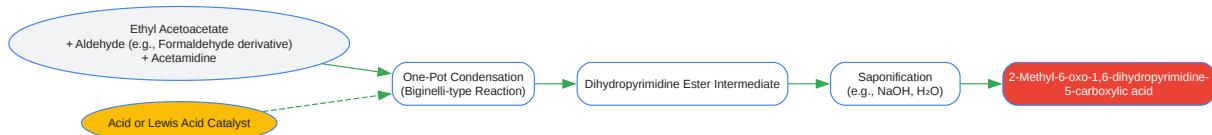
- An upfield signal for the methyl carbon.
- IR Spectroscopy:
 - A broad O-H stretch from the carboxylic acid.
 - N-H stretching bands in the 3100-3300 cm^{-1} region.
 - Strong C=O stretching vibrations for both the ring carbonyl and the carboxylic acid carbonyl, likely appearing as two distinct bands.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight.
 - Characteristic fragmentation patterns would likely involve the loss of CO_2 , H_2O , and cleavage of the pyrimidine ring.

Synthesis and Chemical Reactivity

The synthesis of dihydropyrimidine derivatives is well-established in organic chemistry, often utilizing multicomponent reactions for efficiency.

3.1. Synthetic Pathways

A common approach for synthesizing the core structure of **2-Methyl-6-oxo-1,6-dihdropyrimidine-5-carboxylic acid** and its esters is a variation of the Biginelli reaction.[\[10\]](#) [\[11\]](#) This one-pot, three-component condensation typically involves an aldehyde, a β -ketoester (like ethyl acetoacetate), and urea or a urea derivative (in this case, acetamidine could be a precursor for the 2-methyl group).



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Caption: Generalized workflow for the synthesis of the title compound.

3.2. Key Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol is adapted from a general procedure for Biginelli-type reactions.[\[10\]](#)

- **Reaction Setup:** To a round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and acetamidine hydrochloride (1.1 mmol).
- **Solvent and Catalyst:** Add a suitable solvent (e.g., ethanol) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, or Yb(OTf)₃). The choice of catalyst is crucial; Lewis acids are often employed to increase reaction rates and yields under milder conditions.
- **Reaction Execution:** Stir the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified.
- **Purification:** The crude product is washed with cold water and ethanol to remove unreacted starting materials and catalyst. Recrystallization from a suitable solvent (e.g., ethanol or DMF) yields the pure dihydropyrimidine ester.
- **Hydrolysis:** The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the final product.[\[12\]](#)

3.3. Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

- Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and reduction.[\[13\]](#) The carboxylate group is a key interaction point in many biological systems.[\[14\]](#)
- Dihydropyrimidine Ring: The ring can be susceptible to oxidation (aromatization) to form the corresponding pyrimidine.[\[15\]](#) The N-H protons are acidic and can be deprotonated with a suitable base.
- Oxo Group: The carbonyl group can participate in hydrogen bonding and may be a target for nucleophilic attack under certain conditions.

Applications in Drug Discovery

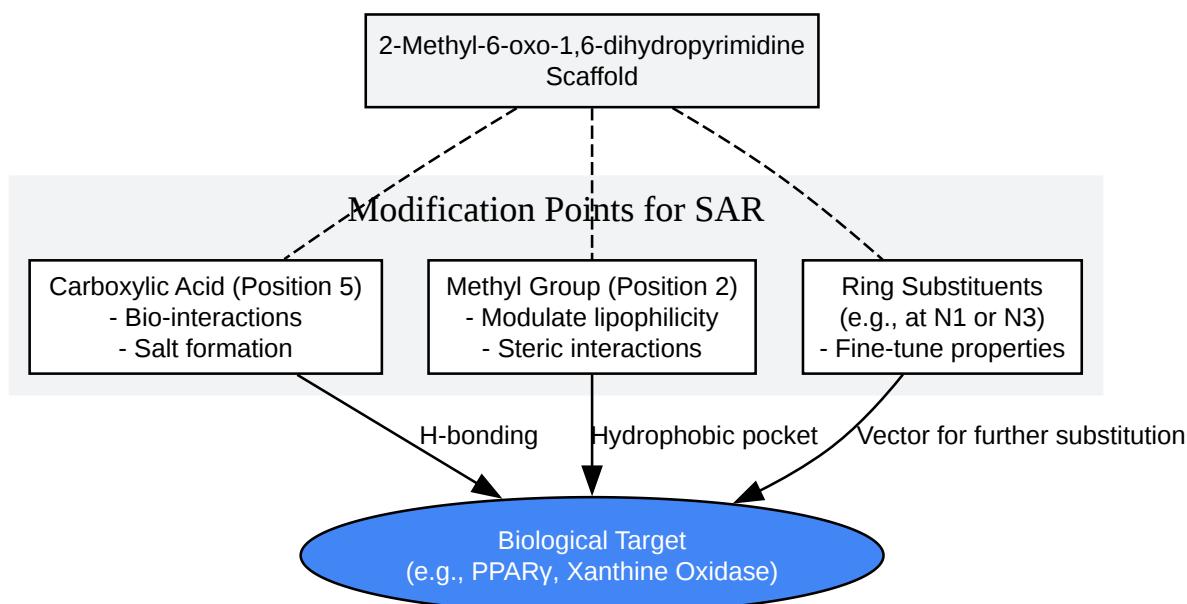
Derivatives of 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylic acid have shown significant promise in various therapeutic areas. The core structure serves as a versatile scaffold that can be modified to target different biological receptors.

4.1. Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) Activators

Several studies have reported the design and synthesis of derivatives of this class as high-affinity ligands for PPAR γ .[\[16\]](#)[\[17\]](#) PPAR γ is a key regulator of glucose and lipid metabolism, and its activators (like the thiazolidinedione class of drugs) are used to treat type 2 diabetes. The pyrimidine structure is investigated as a potential bioisosteric replacement for the thiazolidinedione headgroup, aiming for similar efficacy with an improved safety profile.[\[16\]](#)[\[17\]](#)

4.2. Xanthine Oxidase Inhibitors

More recently, 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have been identified as potent inhibitors of xanthine oxidase.[\[14\]](#) This enzyme plays a crucial role in purine metabolism, and its overactivity leads to hyperuricemia and gout. These compounds are designed as analogues of existing drugs like febuxostat, with the dihydropyrimidine core interacting with key amino acid residues in the enzyme's active site, such as Glu802 and Arg880.[\[14\]](#)



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Caption: Structure-Activity Relationship (SAR) concept for the scaffold.

Safety and Handling

Based on GHS classifications for this compound, it should be handled with appropriate care in a laboratory setting.[\[1\]](#)

- Hazards:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautions:
 - Wear protective gloves, eye protection, and face protection.
 - Use only outdoors or in a well-ventilated area.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.

- Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a rich chemical profile defined by its tautomeric nature, the reactivity of its functional groups, and its potential as a core scaffold in medicinal chemistry. Its utility as a building block for developing novel PPAR γ activators and xanthine oxidase inhibitors highlights its importance. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this promising molecule in the design and development of new therapeutic agents.

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